molecular formula C16H16N2O2 B3820125 ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate

ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate

Cat. No.: B3820125
M. Wt: 268.31 g/mol
InChI Key: XAJKDFPMPPTAMD-SQFISAMPSA-N
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Description

Ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate is a chemical compound with a complex structure that includes a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 1-ethylquinoline-2-carbaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The cyano group and the quinoline moiety play crucial roles in its binding affinity and specificity to these targets. The exact pathways involved can vary based on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-(1-ethylquinolin-2-ylidene)methylquinolin-1-ium iodide
  • 1-Ethyl-2-(3-(1-ethylquinolin-2-ylidene)prop-1-en-1-yl)quinolin-1-ium chloride
  • 4-Methylquinolin-2(1H)-one derivatives

Uniqueness

Ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate is unique due to its specific structural features, such as the presence of both a cyano group and a quinoline moiety. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-3-18-14-8-6-5-7-12(14)9-10-15(18)13(11-17)16(19)20-4-2/h5-10H,3-4H2,1-2H3/b15-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJKDFPMPPTAMD-SQFISAMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C#N)C(=O)OCC)C=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C(/C#N)\C(=O)OCC)/C=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate
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ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate
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ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate
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ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate
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ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate
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ethyl (2Z)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate

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